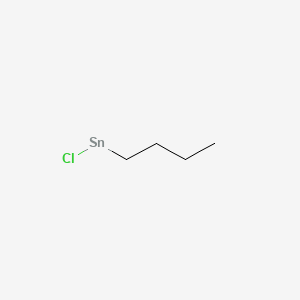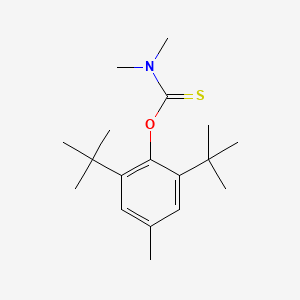
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate is an organic compound known for its unique chemical structure and properties. It is a derivative of 2,6-di-tert-butyl-4-methylphenol, which is commonly used as an antioxidant in various industrial applications. The compound’s structure includes a phenyl ring substituted with tert-butyl groups and a dimethylcarbamothioate moiety, making it a versatile molecule in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate typically involves the reaction of 2,6-di-tert-butyl-4-methylphenol with dimethylcarbamothioyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in organic solvents such as acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents such as ether or tetrahydrofuran.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, or sulfuric acid under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Thiols and other reduced forms of the carbamothioate group.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant and its effects on oxidative stress-related diseases.
Industry: Utilized as an additive in lubricants, plastics, and other materials to enhance stability and prevent degradation.
Wirkmechanismus
The mechanism of action of O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate involves its ability to scavenge free radicals and inhibit oxidative processes. The compound’s phenolic structure allows it to donate hydrogen atoms to reactive oxygen species, neutralizing them and preventing cellular damage. Additionally, the carbamothioate group can interact with various molecular targets, modulating biochemical pathways involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: A well-known antioxidant used in food and industrial applications.
2,6-Di-tert-butyl-4-hydroxybenzaldehyde: An oxidation product of 2,6-di-tert-butyl-4-methylphenol with similar antioxidant properties.
2,6-Di-tert-butylbenzoquinone: Another oxidation product with distinct chemical properties and applications.
Uniqueness
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate stands out due to its unique combination of a phenolic antioxidant structure and a carbamothioate group. This combination enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
13522-71-9 |
|---|---|
Molekularformel |
C18H29NOS |
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
O-(2,6-ditert-butyl-4-methylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C18H29NOS/c1-12-10-13(17(2,3)4)15(20-16(21)19(8)9)14(11-12)18(5,6)7/h10-11H,1-9H3 |
InChI-Schlüssel |
SGALTZQLCAZUKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OC(=S)N(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


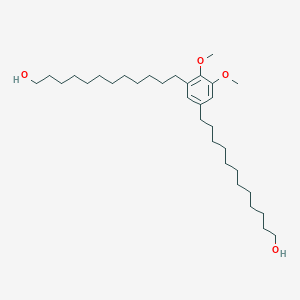
![Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate](/img/structure/B14723445.png)
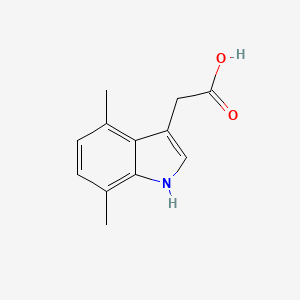
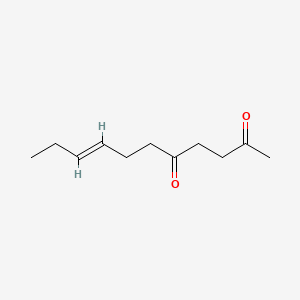
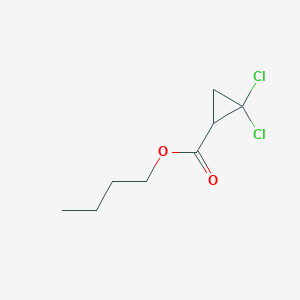
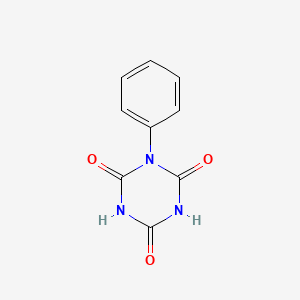
![{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate](/img/structure/B14723466.png)
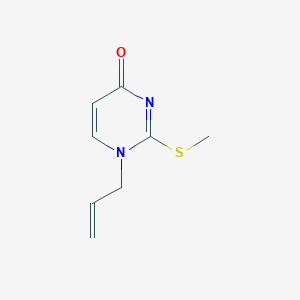
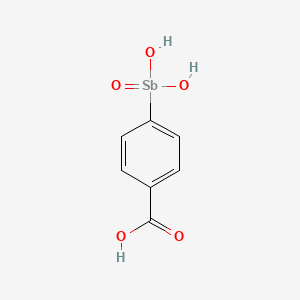
![1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone](/img/structure/B14723497.png)


